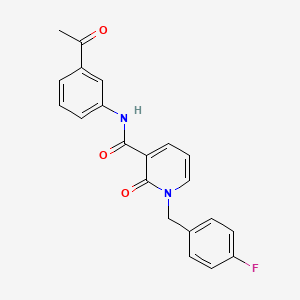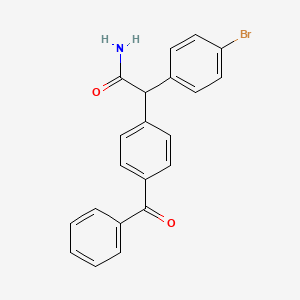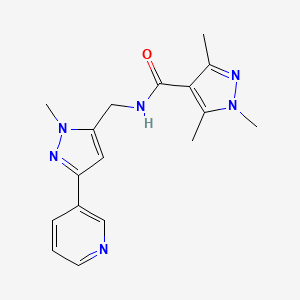![molecular formula C24H20N4O3S B2757580 (E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 898406-12-7](/img/structure/B2757580.png)
(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
A notable application of related acrylamide derivatives involves their synthesis and evaluation as tubulin polymerization inhibitors, with a focus on their cytotoxic activity against human cancer cell lines. For instance, compounds synthesized with a similar structural motif have shown promising cytotoxicity, especially against the A549 human lung adenocarcinoma epithelial cell line. These compounds induced cell-cycle effects in the G2/M phase followed by caspase-3 activation and apoptotic cell death, highlightingtheir potential as anticancer agents. This is supported by molecular docking studies which revealed efficient interactions with the active site of tubulin, suggesting a mechanism of action for these compounds' anticancer activity (Kamal et al., 2014).
Heterocyclic Chemistry and Drug Design
The compound and its analogs play a significant role in the field of heterocyclic chemistry, serving as key intermediates in the synthesis of diverse heterocyclic compounds with potential pharmaceutical applications. Research efforts have been directed towards utilizing enaminonitriles and similar structures for the synthesis of novel pyrazole, pyridine, and pyrimidine derivatives. These synthesized compounds have been characterized by their spectral data and explored for various biological activities, including antimicrobial and antitumor effects, further underscoring the versatility of these chemical frameworks in drug discovery and development processes (Fadda et al., 2012).
Antimicrobial and Antitumor Properties
The structural scaffolds related to "(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide" have been explored for their antimicrobial and antitumor activities. By synthesizing and evaluating a series of derivatives, researchers have identified compounds with significant antimicrobial properties against a range of bacterial and fungal pathogens. Additionally, certain derivatives have shown promising antitumor activities, suggesting potential therapeutic applications in combating various types of cancer (Gouda et al., 2010).
properties
IUPAC Name |
(E)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-16-12-21-22(13-17(16)2)32-24(26-21)27(15-19-4-3-11-25-14-19)23(29)10-7-18-5-8-20(9-6-18)28(30)31/h3-14H,15H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCJPBQALSBLPR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S,5R)-2-Oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid;hydrochloride](/img/structure/B2757497.png)
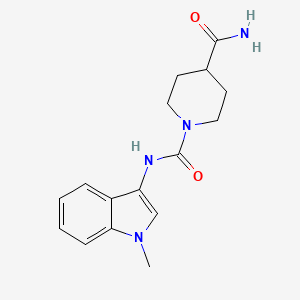
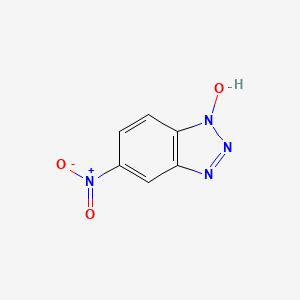
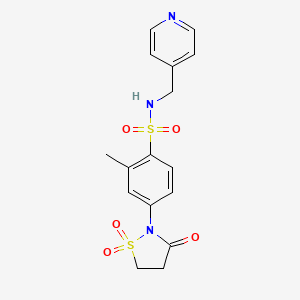
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)
![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2757511.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)
